1-Ethyl-3-methylimidazolium bis(fluorosulfonyl)imide

Catalog No.
S946308
CAS No.
235789-75-0
M.F
C6H11F2N3O4S2
M. Wt
291.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-Ethyl-3-methylimidazolium bis(fluorosulfonyl)imi...

CAS Number

235789-75-0

Product Name

1-Ethyl-3-methylimidazolium bis(fluorosulfonyl)imide

IUPAC Name

bis(fluorosulfonyl)azanide;1-ethyl-3-methylimidazol-3-ium

Molecular Formula

C6H11F2N3O4S2

Molecular Weight

291.3 g/mol

InChI

InChI=1S/C6H11N2.F2NO4S2/c1-3-8-5-4-7(2)6-8;1-8(4,5)3-9(2,6)7/h4-6H,3H2,1-2H3;/q+1;-1

InChI Key

ANFWGAAJBJPAHX-UHFFFAOYSA-N

SMILES

CCN1C=C[N+](=C1)C.[N-](S(=O)(=O)F)S(=O)(=O)F

Canonical SMILES

CCN1C=C[N+](=C1)C.[N-](S(=O)(=O)F)S(=O)(=O)F

Solvent for Organic Reactions:

  • EMIMfsi's ionic nature and tunable polarity make it a powerful solvent for various organic reactions.
  • It can dissolve a wide range of organic compounds, even those insoluble in traditional solvents.
  • Studies have shown its effectiveness in reactions like Heck reactions, Suzuki couplings, and Diels-Alder cycloadditions [].

Catalyst and Catalyst Support:

  • EMIMfsi can act as a catalyst itself or as a supporting medium for other catalysts.
  • Its ability to dissolve transition metal complexes makes it useful in homogeneous catalysis.
  • Research suggests its potential for applications in metathesis reactions, hydrogenation, and oxidation reactions [].

Electrochemical Applications:

  • EMIMfsi's high ionic conductivity and electrochemical stability make it valuable in electrochemical research.
  • It serves as an electrolyte in various electrochemical devices like fuel cells and supercapacitors [].
  • Additionally, EMIMfsi's ability to dissolve electroactive species allows researchers to study electrodeposition and other electrochemical processes.

Material Science Applications:

  • EMIMfsi finds use in the synthesis and processing of novel materials.
  • For instance, researchers utilize it in the preparation of ionic liquids polymers (ILPs) with unique properties like good thermal stability and conductivity [].
  • Furthermore, EMIMfsi plays a role in the electrodeposition of functional materials and the development of task-specific ionic liquids for specific material synthesis needs.

Other Research Areas:

  • EMIMfsi's applications extend beyond the aforementioned fields.
  • Research explores its potential in biomass conversion, separation processes, and CO2 capture due to its tunable properties and gas absorption capabilities [].

1-Ethyl-3-methylimidazolium bis(fluorosulfonyl)imide is an ionic liquid characterized by its unique cation, 1-ethyl-3-methylimidazolium, and the anion bis(fluorosulfonyl)imide. Its molecular formula is C6H11F2N3O4S2C_6H_{11}F_2N_3O_4S_2, and it has a molar mass of approximately 291.29 g/mol. This compound is notable for its high purity (99.9%) and specific physical properties, including a density of 1.44 g/cm³, a viscosity of 52.7 mPa·s at 25°C, and an electrochemical window of 5.4 V, making it suitable for various applications in electrochemistry and materials science .

The chemical behavior of 1-ethyl-3-methylimidazolium bis(fluorosulfonyl)imide can be influenced by its ionic nature. It can participate in several reactions typical of ionic liquids, such as:

  • Decomposition Reactions: These may occur under extreme conditions, such as high temperatures or in the presence of moisture.
  • Electro

The synthesis of 1-ethyl-3-methylimidazolium bis(fluorosulfonyl)imide typically involves the following steps:

  • Preparation of the Cation: 1-Ethyl-3-methylimidazolium can be synthesized through the alkylation of imidazole with ethyl bromide.
  • Formation of the Anion: Bis(fluorosulfonyl)imide can be generated from the reaction between fluorosulfonic acid and nitrogen trifluoride.
  • Combination: The cation and anion are then combined in a controlled environment to yield the ionic liquid .

Interaction studies involving 1-ethyl-3-methylimidazolium bis(fluorosulfonyl)imide focus on its behavior with various substrates and solvents. It exhibits hydrophobic characteristics, leading to immiscibility with water but miscibility with organic solvents like ethyl acetate and butyl acetate . This property is crucial for applications requiring phase separation or selective solvation.

Several compounds share structural similarities with 1-ethyl-3-methylimidazolium bis(fluorosulfonyl)imide. Below is a comparison highlighting its uniqueness:

Compound NameCationAnionUnique Features
1-Ethyl-3-methylimidazolium bis(fluorosulfonyl)imide1-Ethyl-3-methylimidazoliumBis(fluorosulfonyl)imideHigh ionic conductivity; hydrophobic
1-Ethyl-3-methylimidazolium bis(trifluoromethylsulfonyl)imide1-Ethyl-3-methylimidazoliumBis(trifluoromethylsulfonyl)imideHigher viscosity; more polar
1-Methylimidazolium chloride1-MethylimidazoliumChlorideLower thermal stability; less conductive
1-Hexyl-3-methylimidazolium bis(fluorosulfonyl)imide1-Hexyl-3-methylimidazoliumBis(fluorosulfonyl)imideLonger alkyl chain; different solubility profile

The unique combination of properties such as high ionic conductivity, thermal stability, and hydrophobicity distinguishes 1-ethyl-3-methylimidazolium bis(fluorosulfonyl)imide from other similar compounds, making it particularly useful in advanced materials and electrochemical applications .

GHS Hazard Statements

H302 (33.33%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (66.67%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (66.67%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (33.33%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation]

Pictograms

Irritant

Irritant

Dates

Modify: 2023-08-16

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